N-[2-(4-chlorophenyl)ethyl]-2-(2,4-difluorophenyl)sulfanylquinoline-4-carboxamide
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Overview
Description
N-[2-(4-chlorophenyl)ethyl]-2-(2,4-difluorophenyl)sulfanylquinoline-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-(2,4-difluorophenyl)sulfanylquinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. The process may include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Sulfanyl Group: The quinoline core is then reacted with a thiol derivative, such as 2,4-difluorothiophenol, under basic conditions to introduce the sulfanyl group.
Attachment of the Chlorophenyl Group: The final step involves the alkylation of the intermediate with 2-(4-chlorophenyl)ethyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-2-(2,4-difluorophenyl)sulfanylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Sodium methoxide, potassium carbonate.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-(2,4-difluorophenyl)sulfanylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-2-chloro-benzamide
- 2-(4-chlorophenyl)ethylamine
- Phenoxy acetamide derivatives
Uniqueness
N-[2-(4-chlorophenyl)ethyl]-2-(2,4-difluorophenyl)sulfanylquinoline-4-carboxamide stands out due to its unique combination of a quinoline core with chlorophenyl and difluorophenyl groups. This structural arrangement enhances its chemical stability and biological activity, making it a promising candidate for further research and development.
Properties
CAS No. |
6787-68-4 |
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Molecular Formula |
C24H17ClF2N2OS |
Molecular Weight |
454.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-(2,4-difluorophenyl)sulfanylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H17ClF2N2OS/c25-16-7-5-15(6-8-16)11-12-28-24(30)19-14-23(29-21-4-2-1-3-18(19)21)31-22-10-9-17(26)13-20(22)27/h1-10,13-14H,11-12H2,(H,28,30) |
InChI Key |
QXPONWCLOHBNJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)SC3=C(C=C(C=C3)F)F)C(=O)NCCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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